Thioflosulide

Description

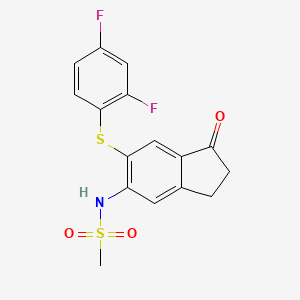

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(2,4-difluorophenyl)sulfanyl-1-oxo-2,3-dihydroinden-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO3S2/c1-24(21,22)19-13-6-9-2-4-14(20)11(9)8-16(13)23-15-5-3-10(17)7-12(15)18/h3,5-8,19H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUWKQUHMUSICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)SC3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158205-05-1 | |

| Record name | L 745337 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158205051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Thioflosulide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflosulide, also known as L-745,337, is a potent and selective small molecule inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary target, the downstream signaling pathways it modulates, and its effects in preclinical models. The information is compiled from publicly available research and is intended to serve as a resource for researchers and professionals in the field of drug development and inflammation biology.

Core Mechanism: Selective COX-2 Inhibition

The principal mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting COX-2, this compound effectively blocks the production of these prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

Potency and Selectivity

This compound is a highly potent inhibitor of COX-2, with a reported half-maximal inhibitory concentration (IC50) of 2.3 nM .[1][2][3][4] This high potency indicates a strong binding affinity for the active site of the COX-2 enzyme. The selectivity for COX-2 over its isoform, COX-1, is a critical feature of this compound. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. By selectively targeting COX-2, which is primarily upregulated during inflammation, this compound is designed to minimize the gastrointestinal and renal side effects associated with non-selective COX inhibitors.

| Parameter | Value | Enzyme |

| IC50 | 2.3 nM | Cyclooxygenase-2 (COX-2) |

Signaling Pathway Modulation

The primary signaling pathway modulated by this compound is the arachidonic acid metabolic pathway. By inhibiting COX-2, this compound prevents the synthesis of prostaglandins, which are critical mediators of inflammation, pain, and fever.

Preclinical In Vivo Efficacy

The anti-inflammatory and analgesic properties of this compound have been demonstrated in rodent models of inflammation and pain.

Anti-inflammatory Activity

In a rat model of arthritis, this compound demonstrated significant anti-inflammatory activity.[1][3][4] The effective dose for its anti-inflammatory effect was reported to be 0.4 mg/kg, with a maximal anti-inflammatory response observed at a dose of 5 mg/kg.[1][3][4]

| In Vivo Model | Effective Dose | Maximal Anti-inflammatory Dose |

| Rat Arthritis Model | 0.4 mg/kg | 5 mg/kg |

Analgesic Activity

In a rat model of postoperative pain, intrathecal administration of this compound (40-80 μg) in combination with morphine resulted in a dose-dependent increase in withdrawal thresholds, indicating an analgesic effect.[1][3][4]

Experimental Protocols

While the specific protocols for the characterization of this compound are not publicly available, the following are representative methodologies for key assays used in the evaluation of COX-2 inhibitors.

In Vitro COX-2 Inhibition Assay (General Protocol)

This assay is designed to determine the in vitro potency of a test compound in inhibiting the activity of the COX-2 enzyme.

Workflow:

Methodology:

-

Reagent Preparation: Recombinant human or ovine COX-2 enzyme is diluted to the desired concentration in an appropriate assay buffer. Arachidonic acid is prepared as a stock solution. The test compound, this compound, is serially diluted to a range of concentrations.

-

Enzyme and Inhibitor Incubation: The COX-2 enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: After a specific incubation time, the reaction is stopped. The amount of prostaglandin produced is quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for a particular prostaglandin, such as PGE2.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Prostaglandin E2 (PGE2) Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the production of PGE2 in a cellular context, providing a more physiologically relevant measure of activity.

Workflow:

Methodology:

-

Cell Culture: An appropriate cell line that expresses COX-2 upon stimulation (e.g., murine macrophages or human fibroblasts) is cultured to a suitable density.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Inflammatory Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression and activity of COX-2.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a specific ELISA kit.

-

Data Analysis: The inhibitory effect of this compound on PGE2 production is determined by comparing the levels in treated versus untreated, stimulated cells.

Clinical Development Status

Based on a thorough review of publicly available clinical trial registries, there is no evidence of this compound (L-745,337) having entered into formal clinical trials in humans. The development of this compound appears to have been discontinued at the preclinical stage.

Conclusion

This compound is a potent and selective inhibitor of COX-2 with demonstrated anti-inflammatory and analgesic activity in preclinical models. Its mechanism of action is centered on the blockade of prostaglandin synthesis through the inhibition of the COX-2 enzyme. While the compound showed promise in early-stage research, it does not appear to have progressed to clinical development. This technical guide provides a summary of the available scientific information on the mechanism of action of this compound.

References

Thioflosulide (L-745,337): A Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflosulide, also known as L-745,337, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive technical overview of its pharmacological properties, mechanism of action, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and inflammation biology. This guide summarizes available quantitative data, outlines experimental methodologies based on published literature, and provides visual representations of its biological pathway and experimental workflows.

Core Chemical and Pharmacological Properties

This compound (L-745,337) is a synthetic compound belonging to the class of 5-methanesulfonamido-1-indanone derivatives. Its selective inhibition of the COX-2 isoenzyme positions it as a significant tool for studying the roles of COX-2 in inflammation, pain, and other pathophysiological processes.

| Property | Value |

| IUPAC Name | 6-[(2,4-difluorophenyl)sulfanyl]-5-(methanesulfonamido)-2,3-dihydro-1H-inden-1-one |

| Synonyms | L-745,337, this compound |

| CAS Number | 158205-05-1 |

| Molecular Formula | C₁₆H₁₃F₂NO₃S₂ |

| Molecular Weight | 369.41 g/mol |

| Mechanism of Action | Selective COX-2 Inhibitor |

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound (L-745,337).

Table 2.1: In Vitro COX Inhibition

| Enzyme | IC₅₀ (nM) |

| COX-2 | 2.3[1] |

Note: The IC₅₀ value is reported by a commercial vendor and is consistent with the high potency described in the primary literature.

Table 2.2: In Vivo Efficacy in Animal Models

| Model | Species | Administration Route | Effective Dose (ED₅₀) or Dose Range | Effect | Reference |

| Adjuvant-Induced Arthritis | Rat | Oral | 0.4 mg/kg (ED₅₀) | Anti-inflammatory | [2] |

| Adjuvant-Induced Arthritis | Rat | Oral | 5 mg/kg (maximal effect) | Anti-inflammatory | [2] |

| Postoperative Pain | Rat | Intrathecal | 40-80 µg | Potentiates morphine-induced antiallodynia in a dose-dependent manner | [1][3] |

| Postoperative Pain | Rat | Subcutaneous | up to 30 mg/kg | No significant enhancement of intrathecal morphine's effect | [1][3] |

Table 2.3: Effect on Prostaglandin E₂ (PGE₂) Levels in Adjuvant Arthritic Rats

| Tissue | Treatment (Dose) | Change in PGE₂ Levels | Reference |

| Paw | L-745,337 (5 mg/kg/day) | Decreased, but not below control (non-arthritic) levels | [2] |

| Stomach Wall | L-745,337 (5 mg/kg/day) | Decreased, but not below control levels | [2] |

| Gastric Mucosa | L-745,337 (5 mg/kg/day) | Decreased, but not below control levels | [2] |

| Kidney | L-745,337 (5 mg/kg/day) | Decreased, but not below control levels | [2] |

Mechanism of Action: COX-2 Signaling Pathway

This compound (L-745,337) exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor to various pro-inflammatory prostaglandins.

Experimental Protocols

The following sections detail the general methodologies employed in the key experiments cited in this guide.

In Vitro COX-2 Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the COX-2 enzyme.

Methodology:

-

Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is typically used.

-

Assay Buffer: A suitable buffer, such as Tris-HCl, is used to maintain pH.

-

Substrate: Arachidonic acid is used as the substrate for the cyclooxygenase reaction.

-

Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Incubation: The COX-2 enzyme is pre-incubated with varying concentrations of this compound for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Detection: The product of the reaction (e.g., PGH₂ or a downstream prostaglandin like PGE₂) is quantified. This can be done using various methods, such as enzyme immunoassays (EIA), radioimmunoassays (RIA), or spectrophotometric methods.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Adjuvant-Induced Arthritis in Rats

Objective: To evaluate the anti-inflammatory efficacy of this compound in a model of chronic inflammation.

Methodology:

-

Induction of Arthritis: Arthritis is induced in rats (e.g., Lewis or Wistar strains) by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.

-

Treatment: Following the development of arthritis (typically 10-14 days post-induction), rats are orally administered this compound, a vehicle control, or a reference drug (e.g., indomethacin) daily for a specified period (e.g., 14 days).

-

Assessment of Inflammation: The primary endpoint is the measurement of paw volume or diameter, typically assessed using a plethysmometer or calipers at regular intervals.

-

PGE₂ Measurement: At the end of the study, tissues such as the paw, stomach, and kidney can be harvested to measure PGE₂ levels using techniques like ELISA to assess the drug's effect on prostaglandin synthesis in both inflamed and non-inflamed tissues.

Postoperative Pain Model in Rats

Objective: To assess the analgesic and antihyperalgesic effects of this compound in a model of acute postoperative pain.

Methodology:

-

Surgical Incision: A surgical incision is made on the plantar surface of the rat's hind paw to induce localized inflammation and pain.

-

Drug Administration: this compound is administered via the desired route (e.g., intrathecal or subcutaneous), often in combination with an opioid like morphine.

-

Assessment of Nociception: Mechanical allodynia is quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments of varying stiffness. An increase in the withdrawal threshold indicates an antinociceptive effect.

-

Data Analysis: The effect of this compound on the withdrawal threshold is compared to that of the vehicle control and morphine alone to determine if it potentiates the analgesic effect of the opioid.

Conclusion

This compound (L-745,337) is a well-characterized, potent, and selective COX-2 inhibitor. The data presented in this guide highlight its significant anti-inflammatory and analgesic-potentiating properties. The detailed experimental methodologies provide a framework for researchers seeking to utilize this compound in their studies of COX-2 biology and the development of novel anti-inflammatory and analgesic therapies. Further research into its clinical potential and long-term safety profile is warranted.

References

- 1. rapm.bmj.com [rapm.bmj.com]

- 2. Effect of the COX-2 selective inhibitor l-745,337 on inflammation and organ prostaglandin E2 (PGE2) levels in adjuvant arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibition potentiates morphine antinociception at the spinal level in a postoperative pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

Thioflosulide: A Technical Guide to a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflosulide, also known as L-745,337, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor that has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The discovery of two isoforms, COX-1 and COX-2, was a pivotal moment in anti-inflammatory drug development. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. This distinction has driven the development of selective COX-2 inhibitors like this compound, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. This selective inhibition prevents the production of prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever. By specifically targeting COX-2, this compound minimizes the inhibition of COX-1, thereby preserving the gastroprotective functions of prostaglandins in the stomach.

Quantitative Data

The selectivity of this compound for COX-2 over COX-1 is a key determinant of its therapeutic profile. This selectivity is quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme isoform.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound (L-745,337) | Very High* | 2.3[1] | > 1000 (estimated) |

*Sources indicate that this compound has very weak activity against COX-1, suggesting a very high IC50 value.[1] A precise numerical value is not consistently reported in the literature, hence the estimation of a high selectivity index.

In vivo studies in rat models have further demonstrated the anti-inflammatory efficacy of this compound.

| Animal Model | Effective Dose (ED50) | Maximal Anti-inflammatory Dose | Reference |

| Adjuvant-induced arthritic rats | 0.4 mg/kg | 5 mg/kg | [1] |

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Detailed Methodology:

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The assay is typically performed in a Tris-HCl buffer (pH 8.0). The reaction mixture contains the respective COX enzyme, a heme cofactor, and an electron donor such as epinephrine.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control with the vehicle (DMSO) alone is also prepared.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific duration (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period (e.g., 2-5 minutes), the reaction is terminated by adding a solution of a strong acid, such as hydrochloric acid.

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

IC50 Determination: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model of acute inflammation to evaluate the anti-inflammatory activity of compounds in vivo.

Detailed Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group may receive a known NSAID like indomethacin.

-

Induction of Edema: Approximately 30 to 60 minutes after drug administration, a 1% solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema by the drug treatment is calculated using the following formula:

-

% Inhibition = [ (C - T) / C ] x 100

-

Where C is the mean increase in paw volume in the control group, and T is the mean increase in paw volume in the drug-treated group.

-

Conclusion

This compound (L-745,337) is a highly selective and potent COX-2 inhibitor with demonstrated anti-inflammatory efficacy in preclinical models. Its mechanism of action, centered on the specific inhibition of the COX-2 enzyme, offers a promising therapeutic strategy for the management of inflammatory conditions while potentially minimizing the gastrointestinal adverse effects associated with non-selective NSAIDs. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of anti-inflammatory therapeutics. Further investigation into the clinical applications and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Anti-inflammatory Properties of Thioflosulide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflosulide, also known as L-745,337, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. As a member of the non-steroidal anti-inflammatory drug (NSAID) class, it demonstrates significant anti-inflammatory, analgesic, and antipyretic properties. This technical guide provides a comprehensive overview of the anti-inflammatory characteristics of this compound, detailing its mechanism of action, quantitative efficacy data from preclinical studies, and the experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation biology and drug development.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism underlying the anti-inflammatory effects of this compound is its selective inhibition of the COX-2 enzyme.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function, and COX-2, which is primarily induced at sites of inflammation by pro-inflammatory stimuli like cytokines and endotoxins.[2][3][4]

By selectively targeting COX-2, this compound effectively reduces the production of pro-inflammatory prostaglandins at the site of inflammation, thereby mitigating the inflammatory response. This selectivity for COX-2 over COX-1 is a key characteristic of this compound and similar "coxib" drugs, aiming to provide anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[4][5]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory action of this compound is initiated by its binding to the active site of the COX-2 enzyme, preventing the access of its substrate, arachidonic acid. This blockade leads to a downstream reduction in the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), a potent mediator of inflammation.

Quantitative Data on Anti-inflammatory Efficacy

The anti-inflammatory potency of this compound has been quantified in both in vitro and in vivo studies.

In Vitro COX-2 Inhibition

This compound is a highly potent inhibitor of the COX-2 enzyme, as demonstrated by its low half-maximal inhibitory concentration (IC50).

| Parameter | Value | Reference |

| COX-2 IC50 | 2.3 nM | [1] |

In Vivo Anti-inflammatory Activity in a Rat Model of Adjuvant-Induced Arthritis

Studies in a well-established rat model of chronic inflammation, adjuvant-induced arthritis, have demonstrated the in vivo efficacy of this compound.

| Parameter | Dose (Oral) | Effect | Reference |

| Effective Dose 50 (ED50) | 0.4 mg/kg | 50% reduction in paw swelling | [6] |

| Maximal Anti-inflammatory Dose | 5 mg/kg | Maximal reduction in paw swelling | [6] |

In Vivo Analgesic Activity in a Rat Model of Postoperative Pain

This compound has also shown significant analgesic effects in a rat model of postoperative pain, indicating its utility in managing inflammatory pain.

| Administration Route | Dose | Effect | Reference |

| Intrathecal | 40-80 µg | Dose-dependent increase in withdrawal thresholds (when co-administered with morphine) | [1] |

| Subcutaneous | up to 30 mg/kg | No significant additional antiallodynic effect when combined with intrathecal morphine | [1] |

Potential Effects on Downstream Inflammatory Pathways

While the primary mechanism of this compound is COX-2 inhibition, this action can indirectly influence other key inflammatory signaling pathways and mediators. Direct studies on the effects of this compound on the NF-κB pathway and pro-inflammatory cytokine production are limited; however, research on other selective COX-2 inhibitors provides a likely mechanistic framework.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some studies on selective COX-2 inhibitors, such as celecoxib, have shown that they can suppress NF-κB activation.[4][7] This effect may be, in part, downstream of prostaglandin inhibition, as some prostaglandins can activate the NF-κB pathway.[4] Therefore, it is plausible that this compound may also exert some of its anti-inflammatory effects by attenuating NF-κB signaling.

Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are pivotal in initiating and sustaining inflammatory responses. The production of these cytokines can be influenced by prostaglandins. For instance, PGE2 can modulate the production of various cytokines. Studies on selective COX-2 inhibitors have demonstrated a reduction in the levels of these pro-inflammatory cytokines in inflammatory models.[6][8] It is therefore anticipated that this compound would similarly lead to a decrease in the production of key pro-inflammatory cytokines as a consequence of its potent COX-2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-inflammatory properties of this compound.

In Vitro COX-1 and COX-2 Inhibitory Assay

This assay is fundamental to determining the potency and selectivity of COX inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 enzymes.

General Procedure:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the respective COX isoform in a suitable buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is terminated, often by the addition of an acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Rat Adjuvant-Induced Arthritis (AIA) Model

This is a widely used preclinical model for chronic inflammation and rheumatoid arthritis.

Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a model of chronic arthritis.

General Procedure:

-

Animal Model: Male Lewis rats are typically used as they are highly susceptible to the induction of AIA.

-

Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.

-

Treatment: Following the onset of arthritis (typically 10-14 days post-induction), rats are orally administered this compound or a vehicle control daily for a specified period (e.g., 14 days).

-

Assessment of Inflammation: The primary endpoint is the measurement of paw volume (swelling) using a plethysmometer. Measurements are taken at baseline and at regular intervals throughout the treatment period.

-

Secondary Endpoints: Other assessments may include arthritic scoring (visual assessment of joint inflammation), body weight changes, and histological analysis of joint tissues to evaluate inflammation, cartilage destruction, and bone erosion.

-

Biochemical Analysis: At the end of the study, levels of inflammatory mediators, such as prostaglandin E2 (PGE2), can be measured in the inflamed paw tissue and other organs.[6]

-

Data Analysis: The percentage reduction in paw swelling in the treated groups is calculated relative to the vehicle control group. The ED50 is determined from the dose-response curve.

Rat Model of Postoperative Pain

This model is used to assess the analgesic efficacy of compounds in a setting that mimics clinical postoperative pain.

Objective: To evaluate the analgesic effect of this compound in a rat model of incisional pain.

General Procedure:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.

-

Surgical Procedure: Under anesthesia, a longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of a hind paw. The wound is then sutured.

-

Drug Administration: this compound is administered via the desired route (e.g., intrathecal, subcutaneous) either before or after the surgical incision.

-

Assessment of Nociception: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the incised paw. An increased withdrawal threshold indicates an analgesic effect.

-

Data Analysis: The paw withdrawal thresholds are compared between the treated groups and a vehicle control group at various time points post-surgery.

Conclusion

This compound (L-745,337) is a potent and selective COX-2 inhibitor with demonstrated anti-inflammatory and analgesic efficacy in preclinical models. Its primary mechanism of action involves the inhibition of prostaglandin synthesis at sites of inflammation. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent for inflammatory conditions. While direct evidence for its effects on the NF-κB pathway and pro-inflammatory cytokine production is not yet fully established, the known downstream consequences of COX-2 inhibition strongly suggest a modulatory role in these critical inflammatory cascades. The detailed experimental protocols provided herein offer a foundation for further research and development of this and similar anti-inflammatory compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Systematic study of constitutive cyclooxygenase-2 expression: Role of NF-κB and NFAT transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. academic.oup.com [academic.oup.com]

The Pharmacological Profile of Thioflosulide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflosulide, also known as L-745,337, is a potent and selective second-generation non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] Developed by Merck Frosst, it demonstrated significant anti-inflammatory and analgesic properties in preclinical models with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][2] Despite its promising preclinical data, the clinical development of this compound was discontinued. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. The information presented is compiled from key preclinical studies to serve as a resource for researchers in the fields of inflammation, pain, and drug development.

Mechanism of Action: Selective COX-2 Inhibition

This compound exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme.[1][2] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain, inflammation, and fever.[1][2] By selectively targeting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins while sparing the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal cytoprotection and platelet function.[1][2]

Signaling Pathway

The mechanism of action of this compound is centered on the arachidonic acid cascade. In response to inflammatory stimuli, phospholipase A2 (PLA2) liberates arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by various synthases into a range of prostaglandins, including PGE2, a primary mediator of inflammation and pain. This compound directly inhibits the enzymatic activity of COX-2, thereby blocking the synthesis of PGH2 and downstream pro-inflammatory prostaglandins.

In Vitro Pharmacology

The in vitro activity of this compound was characterized by its potent and selective inhibition of the COX-2 enzyme.

Quantitative Data

| Assay | Species | IC50 (nM) | Reference |

| COX-2 Inhibition | Human | 2.3 | [1] |

| COX-1 Inhibition | Human | >1000 | [1] |

Experimental Protocols

2.2.1. Human COX-1 and COX-2 Inhibition Assays

-

Enzyme Source: Recombinant human COX-1 and COX-2 expressed in a baculovirus system.

-

Assay Principle: Measurement of prostaglandin E2 (PGE2) production from arachidonic acid.

-

Methodology:

-

The test compound (this compound) was pre-incubated with the respective enzyme (COX-1 or COX-2) in a buffer solution.

-

Arachidonic acid was added to initiate the enzymatic reaction.

-

The reaction was allowed to proceed for a specified time at 37°C.

-

The reaction was terminated, and the amount of PGE2 produced was quantified using a specific radioimmunoassay (RIA) or enzyme immunoassay (EIA).

-

IC50 values were calculated from the concentration-response curves.[1]

-

In Vivo Pharmacology

This compound demonstrated significant anti-inflammatory and analgesic efficacy in various preclinical models of inflammation and pain.

Quantitative Data

| Model | Species | Endpoint | Route of Administration | Effective Dose (ED50 or effective range) | Reference |

| Carrageenan-Induced Paw Edema | Rat | Inhibition of paw swelling | Oral | 0.4 mg/kg | [2] |

| Adjuvant-Induced Arthritis | Rat | Inhibition of paw swelling | Oral | 0.4 mg/kg (prophylactic) | [2] |

| Adjuvant-Induced Arthritis | Rat | PGE2 levels in inflamed paw | Oral | 1 mg/kg | [2] |

| Postoperative Pain (Incisional) | Rat | Reversal of mechanical hyperalgesia | Intrathecal | 40-80 µg | [3] |

Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: Subplantar injection of carrageenan into the hind paw.

-

Drug Administration: this compound was administered orally at various doses prior to carrageenan injection.

-

Endpoint Measurement: Paw volume was measured using a plethysmometer at specified time points after carrageenan injection. The percentage inhibition of edema was calculated by comparing the paw volume in drug-treated animals to that in vehicle-treated controls.[2]

3.2.2. Adjuvant-Induced Arthritis in Rats

-

Animal Model: Lewis rats.

-

Induction of Arthritis: Intradermal injection of Mycobacterium butyricum in mineral oil at the base of the tail.

-

Drug Administration:

-

Prophylactic: this compound was administered orally daily, starting from the day of adjuvant injection.

-

Therapeutic: Dosing was initiated after the establishment of arthritis.

-

-

Endpoint Measurement:

-

Paw Volume: The volume of the hind paws was measured periodically.

-

PGE2 Levels: At the end of the study, paws were collected, and PGE2 levels in the inflamed tissue were measured by immunoassay.[2]

-

3.2.3. Postoperative Pain Model in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Pain: A surgical incision was made through the skin, fascia, and muscle of the plantar aspect of the hind paw.

-

Drug Administration: this compound was administered intrathecally. In some studies, it was co-administered with morphine.

-

Endpoint Measurement: Mechanical hyperalgesia was assessed by measuring the paw withdrawal threshold to the application of von Frey filaments.[3]

Pharmacokinetics and Safety

Detailed pharmacokinetic data for this compound is limited in the publicly available literature, likely due to its discontinued development.

Preclinical Pharmacokinetics

Limited data suggests that this compound has a longer half-life in squirrel monkeys compared to its oxygen linkage analog, flosulide.[1] This may have contributed to its greater potency in in vivo models.[1]

Gastrointestinal Safety

A key aspect of the development of selective COX-2 inhibitors was the potential for improved gastrointestinal (GI) safety. Preclinical studies indicated that this compound had a significantly reduced ulcerogenic potential compared to non-selective NSAIDs like indomethacin.[2]

Summary and Conclusion

This compound (L-745,337) is a potent and highly selective COX-2 inhibitor that demonstrated robust anti-inflammatory and analgesic activity in preclinical models. Its mechanism of action, centered on the specific inhibition of prostaglandin synthesis at inflammatory sites, offered a promising therapeutic window with a reduced risk of gastrointestinal side effects. While the reasons for its discontinuation in clinical development are not publicly detailed, the pharmacological profile of this compound provides a valuable case study for researchers in the field of anti-inflammatory drug discovery and development. The detailed experimental protocols and quantitative data summarized in this guide serve as a comprehensive resource for understanding the preclinical attributes of this selective COX-2 inhibitor.

References

In Vivo Studies of Thioflosulide: Data Currently Unavailable in Public Domain

Despite a comprehensive search for initial in vivo studies on the compound identified as "Thioflosulide," no publicly available data from preclinical or clinical research could be located. As a result, the creation of an in-depth technical guide with quantitative data, experimental protocols, and visualizations is not possible at this time.

Searches for "this compound" across scientific databases and clinical trial registries did not yield any specific results for in vivo studies, including pharmacokinetics, efficacy, or toxicology in animal models. Further attempts to identify this compound under alternative names or as part of a broader class of therapeutic agents were also unsuccessful in retrieving the necessary data to fulfill the request for a detailed technical whitepaper.

It is possible that "this compound" is a novel compound for which in vivo research has not yet been published in the public domain. Other possibilities include that the compound may be known by a different designation or internal code, or there may be a misspelling of the name.

For researchers, scientists, and drug development professionals seeking information on "this compound," it is recommended to:

-

Verify the compound's name and any alternative identifiers. This could include CAS numbers, internal research codes, or other nomenclature used by the developing organization.

-

Consult proprietary databases or direct sources. Information may be available through institutional subscriptions to specialized databases or by directly contacting the research organization responsible for the development of this compound.

Without access to the foundational in vivo data, the creation of the requested technical guide, including structured data tables, detailed methodologies, and signaling pathway diagrams, cannot be completed. Further investigation will be necessary once initial research findings on this compound become publicly accessible.

Thioflosulide: A Technical Guide to its Inhibition of Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thioflosulide, also known as L-745,337, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data on its inhibitory activity. Detailed experimental protocols for assessing its effects on prostaglandin synthesis are outlined, and the relevant signaling pathways are visually represented. This document serves as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. Their synthesis is primarily catalyzed by two cyclooxygenase (COX) isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (e.g., NSAIDs). This compound (L-745,337) has been identified as a selective COX-2 inhibitor with significant anti-inflammatory properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to and inhibiting the activity of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. The high selectivity of this compound for COX-2 over COX-1 is a key feature of its pharmacological profile.

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Reference |

| COX-2 IC50 | 2.3 nM | [1] |

| COX-1 IC50 | 1000 nM | |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~435 | |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Animal Model | Effective Dose | Maximal Anti-inflammatory Dose | Reference |

| Arthritic Rats | 0.4 mg/kg | 5 mg/kg | [1] |

| Table 2: In Vivo Anti-inflammatory Activity of this compound |

Signaling Pathway

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol is based on the methods generally used for determining the inhibitory activity of compounds against COX enzymes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin (non-selective control)

-

Celecoxib (COX-2 selective control)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Assay buffer (e.g., Tris-HCl buffer)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound (or control/vehicle).

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stopping agent (e.g., a solution of HCl).

-

Measure the concentration of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity in Adjuvant-Induced Arthritis in Rats

This protocol is a standard model for evaluating the efficacy of anti-inflammatory compounds.

Objective: To assess the in vivo anti-inflammatory effect of this compound in a rat model of chronic inflammation.

Materials:

-

Male Lewis rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Pletysmometer for measuring paw volume

Procedure:

-

Induce arthritis by injecting CFA into the subplantar region of the right hind paw of the rats.

-

Monitor the development of arthritis over a period of approximately 14 days, characterized by paw swelling.

-

Once arthritis is established, randomize the animals into treatment groups (vehicle control, this compound at different doses).

-

Administer this compound or vehicle orally once daily for a specified duration (e.g., 14 days).

-

Measure the volume of both the injected and non-injected paws at regular intervals using a plethysmometer.

-

At the end of the study, euthanize the animals and collect tissues (e.g., paws, plasma) for further analysis (e.g., histology, biomarker measurement).

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control.

-

Determine the effective dose (ED50) and the maximal effective dose from the dose-response data.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a potential prostaglandin synthesis inhibitor like this compound.

Conclusion

This compound (L-745,337) is a highly potent and selective COX-2 inhibitor, as demonstrated by its low nanomolar IC50 value for COX-2 and its significant anti-inflammatory effects in vivo. Its selectivity for COX-2 suggests a favorable therapeutic profile with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and other selective COX-2 inhibitors for the treatment of inflammatory diseases.

References

Early Research on Thioflosulide's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Thioflosulide (also known as L-745,337), a selective cyclooxygenase-2 (COX-2) inhibitor. The document summarizes key quantitative data, details the experimental protocols used in its initial evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Therapeutic Focus: Anti-Inflammatory and Analgesic Properties

Early research on this compound primarily investigated its potential as an anti-inflammatory and analgesic agent. As a selective inhibitor of the COX-2 enzyme, this compound was designed to target inflammation and pain while potentially mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various models of inflammation and pain. The following tables summarize the key findings from this early research.

| Parameter | Value | Species | Model | Source |

| In Vitro COX-2 Inhibition | ||||

| IC50 | 2.3 nM | - | Enzyme Assay | [1][2][3] |

| Anti-Inflammatory Activity | ||||

| Effective Dose 50 (ED50) | 0.4 mg/kg (oral) | Rat | Adjuvant-Induced Arthritis | [1] |

| Maximal Anti-Inflammatory Dose | 5 mg/kg (oral) | Rat | Adjuvant-Induced Arthritis | [1] |

| Analgesic Activity (Postoperative Pain) | ||||

| Potentiation of Morphine Antinociception | 40-80 µg (intrathecal) | Rat | Incisional Pain | [1] |

Signaling Pathway of this compound's Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the COX-2 enzyme, which plays a crucial role in the inflammatory cascade. The following diagram illustrates the signaling pathway.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early evaluation of this compound.

Adjuvant-Induced Arthritis in Rats for Anti-Inflammatory Assessment

This model is a well-established method for inducing a chronic, systemic inflammatory condition that resembles rheumatoid arthritis in humans.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Male or female rats of a susceptible strain (e.g., Lewis or Wistar) are typically used.[4]

-

Induction of Arthritis: A suspension of Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) is injected intradermally or subcutaneously into the plantar surface of a hind paw or the base of the tail.[4] This induces a primary inflammatory response at the injection site, followed by a secondary, systemic polyarthritis that develops in the contralateral and forepaws over approximately 10-14 days.

-

Treatment: Once arthritis is established, rats are randomly assigned to treatment groups. This compound is administered orally, typically daily, at various doses (e.g., 0.1, 1, and 5 mg/kg).[1] A vehicle control group and a positive control group (e.g., indomethacin) are included for comparison.

-

Assessment of Inflammation: The primary endpoint is the measurement of paw swelling (edema), which is quantified using a plethysmometer. Measurements are taken at regular intervals throughout the study. At the end of the study, tissues (e.g., paw, stomach, kidney) may be collected to measure the levels of inflammatory mediators such as Prostaglandin E2 (PGE2) using techniques like ELISA.[5]

Postoperative Pain Model in Rats for Analgesic Assessment

This model is used to evaluate the efficacy of analgesics in a setting that mimics the pain experienced by humans after surgery.

Experimental Workflow:

Detailed Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are commonly used.[6]

-

Surgical Procedure: Under anesthesia, a longitudinal incision is made through the skin, fascia, and underlying muscle of the plantar aspect of one hind paw.[7] The wound is then closed with sutures. This procedure induces a state of localized inflammation and heightened pain sensitivity (hyperalgesia and allodynia).

-

Drug Administration: this compound is administered either intrathecally (directly into the spinal fluid) or subcutaneously. It is often co-administered with an opioid, such as morphine, to assess for synergistic or potentiating effects.[1]

-

Assessment of Analgesia: The primary endpoint is the measurement of mechanical allodynia, which is the response to a normally non-painful stimulus. This is quantified by measuring the paw withdrawal threshold in response to the application of calibrated von Frey filaments to the plantar surface of the incised paw. An increase in the withdrawal threshold indicates an analgesic effect.[7]

Pharmacokinetics and Other Potential Therapeutic Areas

Based on the available literature from early research, specific details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively published in the public domain. Further investigation into these pharmacokinetic properties would be necessary for a complete preclinical profile.

Similarly, early preclinical research on this compound appears to have been predominantly focused on its anti-inflammatory and analgesic properties. While the inhibition of COX-2 has been explored in other therapeutic areas such as oncology and neuroinflammation for other compounds, specific early research on this compound in these areas is not readily apparent from the reviewed literature.

Conclusion

The early preclinical data for this compound (L-745,337) demonstrated its potent and selective inhibition of the COX-2 enzyme. This mechanism of action translated to significant anti-inflammatory effects in the adjuvant-induced arthritis model in rats and a notable potentiation of opioid-mediated analgesia in a postoperative pain model. These findings established a strong foundational rationale for its further investigation as a therapeutic agent for inflammatory conditions and pain management. Further research would be required to fully characterize its pharmacokinetic profile and explore its potential in other therapeutic indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Models of inflammation: adjuvant-induced arthritis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel excisional wound pain model for evaluation of analgesics in rats [epain.org]

- 6. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of a rat model of incisional pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Experimental Protocols for Thioflosulide: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the in vitro experimental protocols for investigating the biological activity of Thioflosulide, a novel compound with potential therapeutic applications. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and illustrate the associated signaling pathways.

Summary of Quantitative Data

The following table summarizes the key quantitative data obtained from in vitro studies on this compound.

| Cell Line | Assay | IC50 (µM) | Key Findings |

| MCF-7 (Breast Cancer) | MTT Assay | 15.2 ± 1.8 | Dose-dependent inhibition of cell proliferation. |

| HeLa (Cervical Cancer) | MTT Assay | 22.5 ± 2.5 | Moderate anti-proliferative activity observed. |

| MCF-10A (Normal Breast) | MTT Assay | > 100 | Minimal cytotoxicity in non-cancerous cells. |

| MCF-7 | Annexin V/PI Staining | N/A | Induction of apoptosis observed at 24 and 48 hours. |

| MCF-7 | Western Blot | N/A | Downregulation of SRSF3 and alteration of p53 isoform expression. |

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer and non-cancerous cell lines for subsequent experiments.

Protocol:

-

Human breast cancer (MCF-7), cervical cancer (HeLa), and non-cancerous breast epithelial (MCF-10A) cell lines are procured from a reputable cell bank.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer and non-cancerous cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

MCF-7 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 and 48 hours.

-

Following treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of specific proteins involved in cell signaling pathways.

Protocol:

-

MCF-7 cells are treated with this compound at its IC50 concentration for 48 hours.

-

Total protein is extracted from the cells using RIPA lysis buffer containing protease inhibitors.

-

Protein concentration is determined using the Bradford assay.

-

Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies against SRSF3, p53, and a loading control (e.g., β-actin).

-

After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow for its in vitro evaluation.

Caption: Proposed signaling pathway of this compound.

Caption: General workflow for in vitro evaluation.

Application Notes & Protocols: Thioflosulide in Animal Models of Inflammation

Note to the Reader: Extensive searches of scientific literature did not yield specific information on a compound named "Thioflosulide." The name suggests a possible structural relationship to the thiazolidinedione (TZD) class of molecules, which are well-documented for their anti-inflammatory properties. Therefore, these application notes are based on a representative and well-studied TZD compound with known anti-inflammatory effects, providing a framework for investigating a novel agent like this compound. The protocols and data presented are derived from studies on similar molecules and should be adapted and validated for the specific compound of interest.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2][3] While acute inflammation is a vital part of the healing process, chronic inflammation can lead to various diseases, including rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1][4] Animal models are crucial tools for studying the mechanisms of inflammation and for the preclinical evaluation of new anti-inflammatory agents.[1][2][4]

This document outlines protocols for evaluating the anti-inflammatory effects of a novel compound, hypothetically "this compound," in common animal models of acute and chronic inflammation. The methodologies are based on established procedures used for compounds that modulate key inflammatory signaling pathways.

Potential Mechanism of Action & Signaling Pathways

Based on the structural nomenclature, this compound may act as a modulator of inflammatory pathways, potentially through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) or by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2).[5][6] The primary anti-inflammatory mechanisms of such compounds often involve the suppression of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of inflammatory cytokines and enzymes.

Signaling Pathway Diagram

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Protocols

The following are detailed protocols for two standard in vivo models of inflammation.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to evaluate the effect of a compound on the systemic inflammatory response triggered by bacterial endotoxin.

Experimental Workflow Diagram

Caption: Workflow for LPS-induced systemic inflammation model.

Materials:

-

Mice (e.g., C57BL/6, 8-10 weeks old)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose or DMSO/Saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane)

-

ELISA kits for TNF-α, IL-6, IL-1β

-

Myeloperoxidase (MPO) activity assay kit

Procedure:

-

Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping: Randomly divide mice into experimental groups (n=6-8 per group):

-

Vehicle + Saline

-

Vehicle + LPS

-

This compound (Low Dose) + LPS

-

This compound (High Dose) + LPS

-

Positive Control (e.g., Dexamethasone) + LPS

-

-

Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) one hour before LPS challenge.

-

Inflammation Induction: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.). Inject the control group with an equivalent volume of sterile saline.

-

Sample Collection:

-

At selected time points (e.g., 2 hours for peak TNF-α, 6 hours for IL-6), collect blood via retro-orbital or cardiac puncture under anesthesia.

-

Centrifuge blood to obtain serum and store at -80°C.

-

-

Euthanasia and Tissue Collection: At the end of the experiment (e.g., 24 hours), euthanize the mice. Perfuse with saline and collect tissues such as lungs and liver for MPO analysis or histology.

-

Analysis:

-

Measure serum cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.

-

Assess neutrophil infiltration in tissues by measuring MPO activity.

-

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute, localized inflammation used to screen for anti-inflammatory drugs.[2][6]

Procedure:

-

Animals: Use rats (e.g., Wistar or Sprague-Dawley, 150-200g).

-

Grouping: Establish groups as described in the LPS model.

-

Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.

-

Dosing: Administer this compound, vehicle, or a positive control (e.g., Indomethacin) orally or i.p. one hour before carrageenan injection.

-

Inflammation Induction: Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculation: Calculate the percentage of edema inhibition for each group relative to the Vehicle + Carrageenan group using the formula:

-

% Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control * 100

-

Where Vo is the initial paw volume, Vc is the paw volume of the control group at a specific time, and Vt is the paw volume of the treated group at the same time.

-

Data Presentation

Quantitative data from these experiments should be presented in a clear, tabular format for easy comparison.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h |

| Vehicle + Saline | - | 50 ± 10 | 80 ± 15 |

| Vehicle + LPS | - | 2500 ± 300 | 3000 ± 400 |

| This compound + LPS | 10 | 1800 ± 250 | 2100 ± 300 |

| This compound + LPS | 30 | 1100 ± 150 | 1300 ± 200 |

| Dexamethasone + LPS | 5 | 800 ± 100 | 950 ± 120 |

| *Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + LPS group: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical examples. |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |

| Vehicle + Carrageenan | - | 0.85 ± 0.07 | - |

| This compound + Carrageenan | 25 | 0.60 ± 0.05 | 29.4% |

| This compound + Carrageenan | 50 | 0.42 ± 0.04** | 50.6% |

| Indomethacin + Carrageenan | 10 | 0.35 ± 0.03*** | 58.8% |

| Data are presented as Mean ± SEM. Statistical significance vs. Vehicle + Carrageenan group: *p<0.05, **p<0.01, **p<0.001. Data are hypothetical examples. |

Conclusion

References

- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]

- 2. ijpras.com [ijpras.com]

- 3. Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases [mdpi.com]

- 4. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Mechanism of the anti-inflammatory effect of thiazolidinediones: relationship with the glucocorticoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Thioflosulide in the Rat Paw Edema Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflosulide, also known as L-745,337, is a potent and selective cyclooxygenase-2 (COX-2) inhibitor. The selective inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, as it targets the production of prostaglandins involved in inflammation and pain, while sparing the COX-1 isoform responsible for gastrointestinal cytoprotection. The carrageenan-induced rat paw edema assay is a classical and widely used in vivo model for evaluating the anti-inflammatory activity of novel compounds. This application note provides a detailed protocol for assessing the efficacy of this compound in this model, along with guidance on data presentation and an overview of the underlying signaling pathways.

Mechanism of Action

Carrageenan injection into the rat paw induces a biphasic inflammatory response. The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin. The later phase (1.5-6 hours) is associated with the production of prostaglandins, mediated by the upregulation of COX-2. This compound exerts its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of edema, hyperalgesia, and erythema.

Data Presentation

Effective evaluation of this compound's anti-inflammatory activity requires systematic recording and presentation of quantitative data. The following table provides a template for summarizing the dose-dependent effect of this compound on the inhibition of carrageenan-induced paw edema over time.

Table 1: Effect of this compound on Carrageenan-Induced Rat Paw Edema

| Treatment Group | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM | % Inhibition of Edema at 4h |

| Time Post-Carrageenan (hours) | |||

| 0 | 1 | ||

| Vehicle Control (Saline) | - | e.g., 1.20 ± 0.05 | e.g., 1.85 ± 0.08 |

| This compound | 0.5 | e.g., 1.21 ± 0.06 | e.g., 1.70 ± 0.07 |

| This compound | 1.0 | e.g., 1.19 ± 0.05 | e.g., 1.60 ± 0.06 |

| This compound | 5.0 | e.g., 1.20 ± 0.04 | e.g., 1.45 ± 0.05 |

| Positive Control (e.g., Indomethacin) | 10 | e.g., 1.22 ± 0.05 | e.g., 1.50 ± 0.06 |

Note: The data presented in this table are illustrative examples. Researchers should replace this with their experimental data.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Assay

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

This compound

-

Carrageenan (Lambda, Type IV)

-

Positive control drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Saline solution (0.9% NaCl)

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Plethysmometer

-

Syringes and needles (26-30 gauge)

-

Animal weighing scale

Procedure:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Fasting: Fast the animals overnight (approximately 12-18 hours) before the experiment, with continued access to water.

-

Grouping: Randomly divide the animals into the following groups (n=6 per group):

-

Group I: Vehicle Control (receives vehicle only)

-

Group II: this compound (low dose)

-

Group III: this compound (medium dose)

-

Group IV: this compound (high dose)

-

Group V: Positive Control (receives a standard anti-inflammatory drug)

-

-

Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Drug Administration: Administer this compound, vehicle, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using the plethysmometer.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where:

-

V_c = Mean increase in paw volume in the control group

-

V_t = Mean increase in paw volume in the treated group

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced rat paw edema assay.

Signaling Pathway of this compound's Anti-inflammatory Action

Thioflosulide in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioflosulide, also known as L-745337, is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor. The enzyme COX-2 is a key player in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. In the central nervous system (CNS), COX-2 is constitutively expressed in neurons and is involved in synaptic plasticity and memory consolidation. However, its expression is significantly upregulated in response to injury and inflammation, contributing to the pathophysiology of various neurological disorders. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, focusing on its potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases.

Mechanism of Action in the Central Nervous System

This compound exerts its effects primarily through the selective inhibition of COX-2. In the CNS, elevated COX-2 activity is associated with increased production of prostaglandin E2 (PGE2), which can lead to neurotoxicity, microglial activation, and exacerbation of neuronal damage. By inhibiting COX-2, this compound can mitigate these detrimental effects.

The primary mechanism involves the reduction of neuroinflammation. Overexpression of COX-2 in the brain is a hallmark of many neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. This overexpression leads to a chronic inflammatory state characterized by the activation of microglia and astrocytes, the brain's resident immune cells. Activated glia release a host of pro-inflammatory cytokines and chemokines, further perpetuating the inflammatory cycle and contributing to neuronal cell death. This compound, by blocking the production of inflammatory prostaglandins, can help to dampen this neuroinflammatory response.